molecular formula C25H23NO5 B11677709 ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11677709
M. Wt: 417.5 g/mol
InChI Key: MOSOGUDZTXIRQA-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-17-11-7-6-10-16(17)21(14-19(22)23)31-24(27)18-12-8-9-13-20(18)29-4/h6-14H,5H2,1-4H3

InChI Key

MOSOGUDZTXIRQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C)C

Origin of Product

United States

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